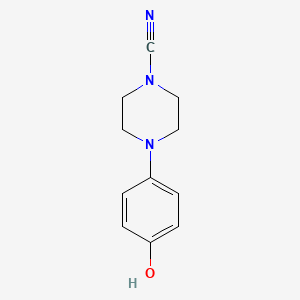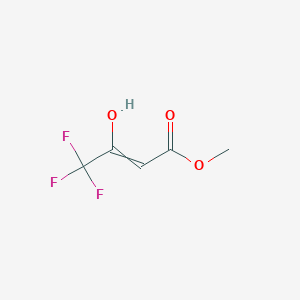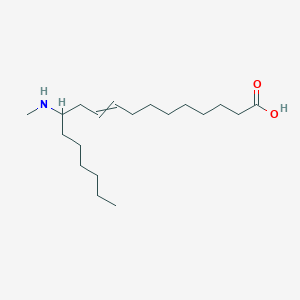![molecular formula C29H45NO B14309797 Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- CAS No. 113248-31-0](/img/structure/B14309797.png)
Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- is a complex organic compound that belongs to the class of aromatic heterocycles It features a pyridine ring substituted with a decyloxyphenyl group at the 2-position and an octyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- can be achieved through several methods. One common approach involves the Hantzsch pyridine synthesis, which is a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . This method can be optimized using microwave chemistry to improve yields and reaction times.
Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride
Industrial Production Methods
Industrial production of pyridine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced reaction techniques, such as flow chemistry, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitro compounds
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins and other biomolecules. The decyloxyphenyl and octyl groups can modulate the compound’s hydrophobicity and overall molecular conformation, affecting its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.
Pyrimidine: Similar to pyridine but with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness
Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both decyloxyphenyl and octyl groups enhances its hydrophobicity and potential for interactions with lipid membranes, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
113248-31-0 |
|---|---|
Formule moléculaire |
C29H45NO |
Poids moléculaire |
423.7 g/mol |
Nom IUPAC |
2-(4-decoxyphenyl)-5-octylpyridine |
InChI |
InChI=1S/C29H45NO/c1-3-5-7-9-11-12-14-16-24-31-28-21-19-27(20-22-28)29-23-18-26(25-30-29)17-15-13-10-8-6-4-2/h18-23,25H,3-17,24H2,1-2H3 |
Clé InChI |
RCDDCRRSYYYQKV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=C2)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


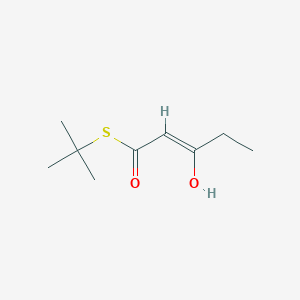
![Phosphine, (diiodomethylene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14309717.png)

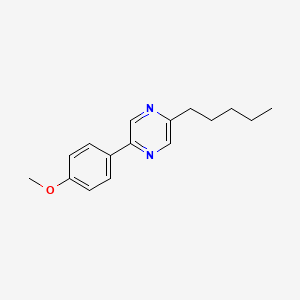
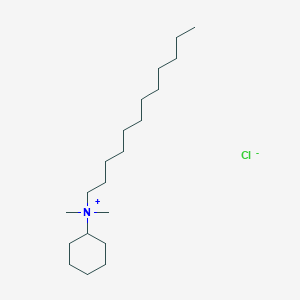

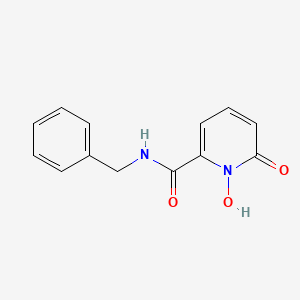
-lambda~5~-phosphane](/img/structure/B14309753.png)
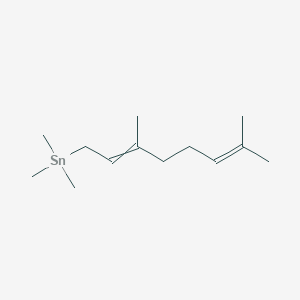
![Ethyl 4-[(oxan-2-yl)oxy]benzoate](/img/structure/B14309769.png)
